1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Compounds with similar structures have been found to inhibit serotonin, norepinephrine, and dopamine transporters (sert, net, and dat, respectively) .
Biochemical Pathways
Similar compounds have been found to impact the function of bacteria by irreversibly damaging their cell membranes, resulting in cytoplasmic components leakage .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to have outstanding antibacterial activity against certain strains of bacteria .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
The synthesis of 1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride can be compared with other piperazine derivatives such as:
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol: Known for its use in medicinal chemistry.
3-(3,4-Dimethoxyphenyl)-1-propanol: Another piperazine derivative with similar structural features.
1,4-Di(piperazin-1-yl)benzene: Used in various chemical and pharmaceutical applications.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-13(19)11-17-4-6-18(7-5-17)12-14-8-15(20-2)10-16(9-14)21-3;;/h8-10,13,19H,4-7,11-12H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFWHRXMJKMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC2=CC(=CC(=C2)OC)OC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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